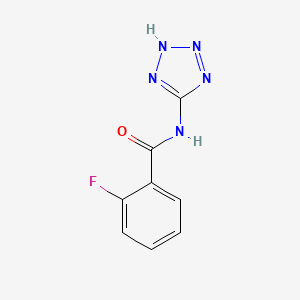

2-fluoro-N-(1H-tetrazol-5-yl)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6FN5O |

|---|---|

Molekulargewicht |

207.16 g/mol |

IUPAC-Name |

2-fluoro-N-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C8H6FN5O/c9-6-4-2-1-3-5(6)7(15)10-8-11-13-14-12-8/h1-4H,(H2,10,11,12,13,14,15) |

InChI-Schlüssel |

BLVQGLHMGREJDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro N 1h Tetrazol 5 Yl Benzamide

Synthetic Routes to the 1H-Tetrazol-5-yl Moiety

The formation of the tetrazole ring is a critical step, with several methodologies developed to achieve this nitrogen-rich heterocycle. The most prevalent approach involves cycloaddition reactions.

The construction of the tetrazole ring system is most commonly achieved through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This method involves the reaction between a nitrile and an azide (B81097), which can proceed through various mechanisms, including concerted or stepwise pathways. nih.govacs.org

The formal [2+3] cycloaddition of azides with nitriles represents the most direct and widely utilized method for synthesizing 5-substituted-1H-tetrazoles. nih.govacs.org This reaction typically involves heating an organic nitrile with an azide source, such as sodium azide or the highly explosive hydrazoic acid, to produce the corresponding tetrazole. nih.govacs.org The reaction mechanism has been a subject of study, with evidence suggesting that it can proceed via different pathways depending on the azide species and reaction conditions. acs.org Density functional theory (DFT) calculations suggest a mechanism involving a nitrile activation step leading to an imidoyl azide, which subsequently cyclizes to form the tetrazole ring. nih.gov The activation barriers for this reaction are strongly correlated with the electron-withdrawing character of the substituent on the nitrile. nih.gov

To overcome the often harsh conditions (e.g., high temperatures) and safety concerns associated with traditional tetrazole synthesis, various catalytic systems have been developed to promote the [3+2] cycloaddition reaction under milder conditions. acs.org These catalysts function by activating the nitrile substrate, thereby lowering the activation energy of the cycloaddition. organic-chemistry.org

Catalytic systems can be broadly categorized as homogeneous or heterogeneous. acs.org Lewis acids such as zinc(II) and aluminum salts have proven effective in activating the nitrile group. organic-chemistry.org A wide array of nanocatalysts has also emerged, offering advantages like high efficiency, easy separation, and reusability. amerigoscientific.comrsc.org These include magnetic nanoparticles (e.g., Fe3O4-based systems), zinc oxide (ZnO) nanoparticles, and metal-organic frameworks (MOFs). amerigoscientific.comrsc.orgjsynthchem.com For instance, nanocrystalline ZnO catalyzes the synthesis of 5-substituted-1H-tetrazoles with high yields and excellent recyclability. amerigoscientific.com Similarly, magnetic nanocomposites such as Co–Ni/Fe3O4@mesoporous silica (B1680970) hollow spheres have demonstrated high catalytic activity, achieving excellent product yields in short reaction times under mild conditions. nih.gov

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Lewis Acids | Zn(II) salts (e.g., ZnCl2, Zn(OTf)2), Al salts | Activates nitrile moiety, enhances reaction rate. | organic-chemistry.org |

| Organocatalysts | 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide (generated in situ) | Enables reaction under neutral conditions with microwave heating. | organic-chemistry.org |

| Nanocatalysts | Magnetic (e.g., Fe3O4@SiO2-SO3H, Fe3O4@tryptophan@Ni) | Easy separation with an external magnet, recyclability, high yields. | amerigoscientific.comrsc.orgjsynthchem.com |

| Zinc Oxide (ZnO) | Efficient heterogeneous catalysis, cost-effective, eco-friendly. | amerigoscientific.com | |

| Cobalt-Based | Co(II) complex with a tetradentate ligand, Co–Ni/Fe3O4@MMSHS | Homogeneous or heterogeneous catalysis, high yields, short reaction times. | acs.orgnih.gov |

For the synthesis of the target molecule, the essential intermediate is 5-aminotetrazole (B145819). This precursor can be synthesized through several established routes.

One of the earliest reported syntheses involves the reaction of cyanamide (B42294) with hydrazoic acid. wikipedia.org To avoid handling the hazardous hydrazoic acid directly, a mixture of sodium azide and an acid like hydrochloric acid can be used, which generates hydrazoic acid in situ. wikipedia.orggoogle.com Another common method starts from aminoguanidine (B1677879). In a process first reported by Johannes Thiele, aminoguanidine is treated with nitrous acid to form a diazoguanidine salt, which then undergoes heat-induced cyclization to yield 5-aminotetrazole. wikipedia.orgscribd.comgoogle.com More efficient, one-pot variations of this process have been developed, starting from cyanamide and hydrazine (B178648) hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized in the same vessel. wikipedia.orggoogle.com

| Starting Material(s) | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Cyanamide | Hydrazoic Acid (or NaN3 + Acid) | - | 5-Aminotetrazole | wikipedia.org |

| Aminoguanidine | Nitrous Acid (NaNO2 + Acid) | Diazoguanidine salt | 5-Aminotetrazole | wikipedia.orgscribd.comgoogle.com |

| Cyanamide + Hydrazine | Acid, Sodium Nitrite | Aminoguanidine salt, Diazoguanidine salt | 5-Aminotetrazole | wikipedia.orggoogle.com |

Cycloaddition Reactions for Tetrazole Ring Formation

Benzamide (B126) Moiety Formation and Coupling Reactions

The final step in the synthesis of 2-fluoro-N-(1H-tetrazol-5-yl)benzamide is the formation of the amide bond between the 5-amino group of the tetrazole ring and the carboxyl group of 2-fluorobenzoic acid.

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and typically requires activation of the carboxylic acid. luxembourg-bio.com The most common strategies involve either converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or using a coupling reagent to facilitate the condensation reaction in one pot. nih.gov

In the context of synthesizing this compound, 2-fluorobenzoic acid can be converted to 2-fluorobenzoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive 2-fluorobenzoyl chloride is then reacted with 5-aminotetrazole, usually in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct, to yield the final benzamide product.

Alternatively, a wide variety of coupling reagents can be employed to mediate the direct reaction between 2-fluorobenzoic acid and 5-aminotetrazole. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic coupling reagents that activate the carboxylic acid by forming an O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com To improve efficiency and minimize side reactions like epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.com Other modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.com Another reported method for direct amidation involves the use of titanium tetrachloride (TiCl₄) in pyridine, which facilitates the condensation of carboxylic acids and amines in moderate to excellent yields. nih.gov

| Strategy | Activating/Coupling Reagent | Reactive Intermediate | Typical Conditions | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl2), Oxalyl chloride ((COCl)2) | 2-Fluorobenzoyl chloride | Reaction with 5-aminotetrazole in the presence of a base (e.g., pyridine). | nih.gov |

| One-Pot Coupling | Carbodiimides (e.g., DCC) +/- Additives (e.g., HOBt) | O-acylisourea, Active ester | Reaction of acid, amine, and reagent in an inert solvent. | luxembourg-bio.com |

| Titanium tetrachloride (TiCl4) | Titanium-activated carboxylate | Reaction performed in pyridine at elevated temperature (e.g., 85 °C). | nih.gov |

Utilization of Coupling Agents in Benzamide Synthesis

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis and the most common method for preparing benzamides like this compound. This transformation typically involves the activation of the carboxylic acid (2-fluorobenzoic acid) to facilitate nucleophilic attack by the amine (5-amino-1H-tetrazole). A wide array of coupling reagents has been developed to achieve this efficiently and under mild conditions, minimizing side reactions and racemization in the case of chiral substrates. nih.govgrowingscience.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used. nih.govpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included. nih.govpeptide.com The combination of EDC, HOBt, and an organic base like N,N-diisopropylethylamine (DIPEA) is a common protocol for coupling electron-deficient amines. nih.gov

Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. growingscience.compeptide.com HATU is particularly effective, reacting quickly with less epimerization. peptide.com These reagents activate the carboxylic acid by forming an active ester, which promotes the subsequent amidation. growingscience.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for sterically hindered substrates or N-methylated amino acids. peptide.com

The choice of coupling agent and reaction conditions depends on the specific substrates. For an electron-deficient amine like 5-amino-1H-tetrazole, a more potent activating agent such as HATU might be preferred to achieve high yields. nih.govgrowingscience.com

| Coupling Agent Class | Examples | Typical Additives | Key Advantages | Ref. |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Widely available; water-soluble byproducts (EDC). | nih.govpeptide.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | DIPEA, Triethylamine | High efficiency, fast reaction rates, low racemization. | growingscience.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA | Effective for difficult couplings and cyclizations. | peptide.com |

Integration of the 2-Fluoro Substitution into the Benzamide Scaffold

The most direct and common strategy for synthesizing this compound involves the use of a pre-fluorinated starting material. This approach avoids potentially harsh or non-selective fluorination steps late in the synthesis.

Use of Fluorinated Precursors: The synthesis typically begins with 2-fluorobenzoic acid or its activated derivatives, such as 2-fluorobenzoyl chloride. These compounds are commercially available and serve as the foundational scaffold onto which the N-(1H-tetrazol-5-yl) moiety is appended via the amide coupling reactions described previously.

While less direct for this specific target, other general strategies for introducing fluorine onto an aromatic ring exist and are central to organofluorine chemistry:

Electrophilic Fluorination: Reagents like Selectfluor (F-TEDA-BF4) can introduce fluorine onto electron-rich aromatic rings. This is generally not applicable for an electron-deficient ring like benzoic acid.

Nucleophilic Aromatic Substitution (SNAr): A fluorine atom can be introduced by displacing a suitable leaving group (e.g., -NO₂) on an activated aromatic ring with a fluoride (B91410) source (e.g., KF).

Sandmeyer-type Reactions: Aniline derivatives can be converted to their corresponding diazonium salts, which can then be treated with reagents like HBF₄ (Balz-Schiemann reaction) to install a fluorine atom.

| Fluorinated Starting Material | Role in Synthesis | Typical Subsequent Reaction |

|---|---|---|

| 2-Fluorobenzoic acid | Provides the fluorinated aromatic core. | Activation with a coupling agent followed by amidation. |

| 2-Fluorobenzoyl chloride | Pre-activated form of 2-fluorobenzoic acid. | Direct reaction with an amine, often with a base. |

The assembly of this compound can be approached through different synthetic sequences.

Sequential Synthesis: This is the most conventional and reliable approach. The synthesis is carried out in discrete, stepwise operations with the isolation and purification of intermediates. A typical sequence involves:

Activation of 2-fluorobenzoic acid using a selected coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an appropriate solvent.

Addition of 5-amino-1H-tetrazole to the activated acid.

Reaction stirring, followed by workup and purification to isolate the final product, this compound.

One-Pot Synthesis: One-pot procedures combine multiple reaction steps into a single operation without isolating intermediates, offering advantages in terms of efficiency, time, and resource management. rsc.orgrsc.org While a specific one-pot synthesis for this exact compound from basic precursors is not widely documented, the principles can be applied. For example, a one-pot amidation could involve the in situ formation of an activated ester of 2-fluorobenzoic acid, immediately followed by the introduction of 5-amino-1H-tetrazole. rsc.orgorientjchem.org Such procedures are particularly valuable in library synthesis and process chemistry. orientjchem.orgdoi.org

| Approach | Description | Advantages | Disadvantages | Ref. |

|---|---|---|---|---|

| Sequential | Steps are performed in sequence with intermediate isolation. | High purity, easier optimization and troubleshooting. | More time-consuming, requires more solvent and materials. | peptide.com |

| One-Pot | Multiple steps in a single reaction vessel without isolation. | Increased efficiency, reduced waste, faster. | Compatibility of reagents is critical, can be difficult to optimize. | rsc.orgrsc.org |

Chemical Transformations and Derivatization Strategies

Once synthesized, this compound can undergo further chemical transformations, allowing for the creation of derivatives with modified properties. These reactions target the different functional groups within the molecule.

The susceptibility of the functional groups in this compound to oxidation and reduction varies significantly.

Amide Group: Amides are generally robust and resistant to oxidation. However, they can be reduced to the corresponding secondary amine (2-fluorobenzylamino)-1H-tetrazole) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Aromatic Ring: The fluorinated benzene (B151609) ring is highly stable and resistant to both oxidation and reduction under standard conditions. Harsh oxidation (e.g., with KMnO₄) can lead to ring cleavage, while reduction (e.g., Birch reduction or high-pressure catalytic hydrogenation) is possible but requires forcing conditions.

Tetrazole Ring: The tetrazole ring is exceptionally stable due to its aromatic character and high nitrogen content. It is highly resistant to most common oxidizing and reducing agents, a property that contributes to its utility as a metabolically stable bioisostere of a carboxylic acid. nih.govacs.org

The aromatic ring of the benzamide core is the primary site for substitution reactions, with the regiochemical outcome dictated by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzamide ring is significantly deactivated towards EAS due to the presence of two electron-withdrawing groups: the ortho-fluorine atom (deactivating via induction) and the meta-directing amide carbonyl group. msu.edu Therefore, forcing conditions (e.g., strong acids, high temperatures) are required for reactions like nitration or halogenation. uomustansiriyah.edu.iq The directing effects are competitive: the fluorine is ortho-, para-directing, while the amide is meta-directing. The most likely positions for electrophilic attack would be C3 and C5 (meta to the amide and ortho/para to the fluorine).

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in SNAr reactions, is activated by the electron-withdrawing amide group at the ortho position. masterorganicchemistry.com This makes the C2 position susceptible to attack by strong nucleophiles (e.g., alkoxides, amines, thiols). nih.govresearchgate.net This reaction provides a pathway to replace the fluorine atom and introduce a variety of other functional groups, leading to derivatives such as 2-methoxy-N-(1H-tetrazol-5-yl)benzamide or 2-(dimethylamino)-N-(1H-tetrazol-5-yl)benzamide. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing amide group. masterorganicchemistry.comnih.gov

| Reaction Type | Reactivity of Benzamide Core | Key Substituent Effects | Predicted Outcome | Ref. |

|---|---|---|---|---|

| Electrophilic (EAS) | Strongly deactivated | -F (o,p-directing, deactivating); -CONH- (m-directing, deactivating) | Substitution at C3 and C5 under harsh conditions. | msu.edu |

| Nucleophilic (SNAr) | Activated at C2 | -F is a good leaving group; -CONH- activates ortho/para positions. | Displacement of fluorine by strong nucleophiles. | masterorganicchemistry.comnih.gov |

Functional Group Interconversions and Modulations

The chemical reactivity of this compound is characterized by the interplay of its three key functional components: the 2-fluorophenyl ring, the amide linkage, and the 1H-tetrazole ring. These sites offer opportunities for a variety of functional group interconversions and modulations, allowing for the synthesis of a diverse range of derivatives. While specific studies on this exact molecule are not extensively documented, the reactivity of its constituent parts is well-established in the chemical literature, providing a strong basis for predicting its chemical behavior.

Key transformations of this compound can be categorized by the reactive site: the tetrazole ring, the benzamide moiety, and the fluorinated aromatic ring.

Reactions Involving the Tetrazole Ring:

The tetrazole ring of this compound is a primary site for modification, particularly through N-alkylation. The tetrazole ring exists in two tautomeric forms, the 1H- and 2H-tautomers, and alkylation can potentially occur on different nitrogen atoms, leading to a mixture of regioisomers. The ratio of these isomers is influenced by the reaction conditions, including the nature of the alkylating agent, the base, and the solvent employed.

A common method for N-alkylation involves the reaction of the tetrazole with an alkyl halide in the presence of a base. For a structurally similar compound, N-((tetrazol-5-yl)methyl)benzamide, N-alkylation with benzyl (B1604629) bromide in anhydrous acetone (B3395972) with potassium carbonate as the base yields a mixture of the 1-benzyl and 2-benzyl regioisomers. This suggests that this compound would likely undergo analogous reactions to produce N-alkylated derivatives.

Reactions of the Benzamide Moiety:

The amide bond in this compound is susceptible to cleavage under certain conditions. Hydrolysis of the amide bond, typically under acidic or basic conditions, would lead to the formation of 2-fluorobenzoic acid and 5-aminotetrazole. This transformation represents a reversal of the amide synthesis and can be a useful strategy for deprotection or further functionalization of the constituent fragments.

Transformations of the 2-Fluorophenyl Ring:

The fluorine atom on the phenyl ring is a site for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the fluoroarene is dependent on the electronic nature of the aromatic ring. While the amide group is not a strong activating group for SNAr, under suitable conditions, the fluorine atom could be displaced by various nucleophiles. Such reactions could be facilitated by the use of strong nucleophiles or by employing modern catalytic methods, such as organic photoredox catalysis, which have been shown to enable the nucleophilic defluorination of unactivated fluoroarenes. Potential nucleophiles for this transformation include azoles, amines, and carboxylic acids.

The following table summarizes potential functional group interconversions of this compound based on the known reactivity of related compounds.

| Transformation | Reagents and Conditions | Product(s) | Notes |

| N-Alkylation of Tetrazole Ring | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Room Temperature | Mixture of N-1 and N-2 alkylated regioisomers | The ratio of regioisomers is dependent on the specific reaction conditions. |

| Amide Bond Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 2-Fluorobenzoic acid and 5-Aminotetrazole | Standard conditions for amide cleavage. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alcohol), Base, potentially with a catalyst (e.g., photoredox catalyst) | 2-substituted-N-(1H-tetrazol-5-yl)benzamide | Reactivity depends on the nucleophile and reaction conditions. |

Spectroscopic and Structural Characterization Techniques for 2 Fluoro N 1h Tetrazol 5 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of a molecule by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments and Connectivity

A ¹H NMR spectrum would reveal the number of different types of protons, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern) which indicates the number of neighboring protons. This data would be crucial for mapping the proton connectivity within the 2-fluorobenzoyl and tetrazole moieties of the molecule.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including those in the aromatic rings and the carbonyl and tetrazole groups. The chemical shifts of the carbon signals would provide insight into their electronic environment and hybridization state, thus confirming the carbon skeleton of the compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of 2-fluoro-N-(1H-tetrazol-5-yl)benzamide.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of the compound and to confirm its identity by matching the retention time and mass spectrum with a known standard.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy for Functional Group Identification and Fingerprinting

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds, such as stretching and bending. This absorption pattern creates a unique spectral "fingerprint."

The key functional groups in this compound include the amide group (-CONH-), the tetrazole ring, the fluorinated benzene (B151609) ring, and the N-H bonds of both the amide and the tetrazole. The IR spectrum would be expected to show characteristic absorption bands for the vibrations of these groups. For instance, the N-H stretching vibrations of both the amide and tetrazole moieties typically appear as a broad band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong, sharp absorption band, generally found around 1680-1640 cm⁻¹. growingscience.commdpi.com

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Amide and Tetrazole |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1680 - 1640 | C=O Stretch | Amide I Band |

| 1650 - 1550 | C=N Stretch | Tetrazole Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1570 - 1515 | N-H Bend | Amide II Band |

| 1250 - 1000 | C-F Stretch | Fluorobenzene |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional atomic arrangement of a compound in its crystalline solid state, offering insights into molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, an SCXRD analysis would provide unambiguous confirmation of its covalent structure. Key structural parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. This data would confirm the connectivity between the 2-fluorobenzoyl group and the 5-aminotetrazole (B145819) ring. Furthermore, crystallographic data including the crystal system, space group, and unit cell dimensions would be obtained, defining the fundamental repeating unit of the crystal lattice.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₈H₆FN₅O |

| Formula Weight | 207.17 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Typical value) |

| b (Å) | (Typical value) |

| c (Å) | (Typical value) |

| β (°) | (Typical value) |

| Volume (ų) | (Typical value) |

| Z | (Typical value) |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The data from SCXRD also reveals how molecules of this compound are arranged in the crystal lattice. This analysis is crucial for understanding the solid-state properties of the compound. The packing is governed by a network of non-covalent intermolecular interactions.

Given the molecule's structure, prominent interactions are expected to include hydrogen bonds. The N-H groups of the amide and tetrazole ring can act as hydrogen bond donors, while the amide carbonyl oxygen and the nitrogen atoms of the tetrazole ring can act as acceptors. nih.govresearchgate.net These hydrogen bonds can link molecules into specific motifs, such as chains or dimers. nih.govresearchgate.net Other potential interactions contributing to the crystal packing include π-π stacking between the aromatic rings and weaker C-H···O or C-H···N contacts.

Hirshfeld Surface Analysis for Quantifying Molecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. mdpi.com

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| N···H / H···N | (e.g., 20-30%) |

| H···H | (e.g., 15-25%) |

| C···H / H···C | (e.g., 10-20%) |

| F···H / H···F | (e.g., 5-15%) |

| O···H / H···O | (e.g., 5-10%) |

| Other | (e.g., <5%) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed empirical formula. This comparison serves as a crucial check for the purity and confirmation of the compound's identity. mdpi.com

For this compound, with a molecular formula of C₈H₆FN₅O, the theoretical elemental composition can be calculated precisely. An experimental analysis resulting in values that closely match these theoretical percentages would provide strong evidence to validate the empirical formula and support the structural characterization obtained from other spectroscopic methods.

Table 4: Calculated Elemental Composition for C₈H₆FN₅O

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 96.088 | 46.38% |

| Hydrogen | H | 1.008 | 6.048 | 2.92% |

| Fluorine | F | 18.998 | 18.998 | 9.17% |

| Nitrogen | N | 14.007 | 70.035 | 33.81% |

| Oxygen | O | 15.999 | 15.999 | 7.72% |

| Total | 207.168 | 100.00% |

Computational and Theoretical Investigations of 2 Fluoro N 1h Tetrazol 5 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemistry for predicting the physicochemical properties of molecules, thereby guiding experimental research. For a compound like 2-fluoro-N-(1H-tetrazol-5-yl)benzamide, these computational methods can provide deep insights into its electronic structure, reactivity, and stability.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the optimized geometry of this compound and analyze its electronic properties.

DFT calculations would reveal the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atoms of the tetrazole ring and the oxygen atom of the carbonyl group are expected to be regions of high electron density (negative electrostatic potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and tetrazole moieties would likely exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

|---|---|

| O(1) | -0.550 |

| N(1) (amide) | -0.420 |

| N(2) (tetrazole) | -0.280 |

| N(3) (tetrazole) | -0.275 |

| N(4) (tetrazole) | -0.290 |

| N(5) (tetrazole) | -0.285 |

| C(carbonyl) | +0.650 |

Note: This data is illustrative and not from actual experimental or computational results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich tetrazole and benzamide (B126) moieties, while the LUMO may be distributed over the benzoyl ring.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.25 |

Note: This data is illustrative and not from actual experimental or computational results.

Analysis of Chemical Reactivity Descriptors (Hardness, Softness, Chemical Potential)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity of this compound. These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

These descriptors provide a quantitative measure of the molecule's stability and reactivity, which is valuable in predicting its behavior in chemical reactions.

Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -4.05 eV |

| Global Hardness (η) | 2.80 eV |

| Global Softness (S) | 0.357 eV-1 |

Note: This data is illustrative and not from actual experimental or computational results.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in drug discovery and design. These methods predict how a ligand (in this case, this compound) interacts with the binding site of a biological target, such as a protein or enzyme.

Prediction of Molecular Interactions and Binding Affinities

Molecular docking simulations would be employed to predict the binding mode and affinity of this compound with a specific biological target. For instance, given the known anticancer properties of some benzamide derivatives, this compound could be docked into the active site of a relevant cancer-related protein, such as a kinase or a histone deacetylase.

The results of a docking study would provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. Lower binding energies indicate a more stable protein-ligand complex. The analysis would also detail the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target protein. The tetrazole ring and the amide group of this compound are expected to be key pharmacophoric features, likely participating in hydrogen bonding with the protein's active site.

Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Result |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | LYS 78, ASP 120, PHE 150 |

| Hydrogen Bonds | N-H (amide) with ASP 120 (O), N-H (tetrazole) with LYS 78 (O) |

Note: This data is illustrative and not from actual experimental or computational results.

Conformational Analysis and Stability Profiling

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring the potential energy surface of the molecule to identify its stable conformers. This is typically achieved by systematically rotating the rotatable bonds, such as the bond between the benzoyl group and the amide nitrogen, and calculating the energy of each resulting conformation.

These studies would reveal the most stable (lowest energy) conformation of the molecule and the energy barriers between different conformations. Understanding the preferred conformation is crucial as it dictates how the molecule will fit into the binding site of a biological target. The planarity of the benzamide group and the orientation of the tetrazole ring relative to the benzoyl group would be key aspects of this analysis.

In Silico Approaches for Predictive Research and Property Estimation

In modern drug discovery and chemical research, in silico methods are indispensable for the early-stage evaluation of novel compounds. These computational tools allow for the prediction of physicochemical properties, potential biological activity, and pharmacokinetic profiles, thereby guiding synthesis and experimental testing. For this compound, while specific comprehensive computational studies are not extensively documented in publicly available literature, we can infer the application and significance of these methods based on research concerning structurally related benzamide and tetrazole derivatives.

In silico investigations typically encompass a range of techniques from molecular docking to predict binding affinities with biological targets, to the calculation of quantum chemical descriptors and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. These approaches are crucial for building a theoretical profile of a molecule's behavior and potential as a therapeutic agent.

Molecular Docking and Target Prediction

General procedures for such molecular docking studies involve preparing the 3D structure of the ligand and the target protein, followed by geometry optimization. Software like AutoDock or Schrödinger's Glide is then used to perform the docking calculations, which yield various possible binding poses and their corresponding scores. For instance, in studies of other benzamide derivatives, docking scores have been correlated with their observed biological activities.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, reactivity, and spectroscopic properties. For benzamide derivatives, DFT has been used to analyze conformational preferences and the electronic landscape of the molecules.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Other descriptors such as ionization potential, electron affinity, and chemical hardness can also be calculated to build a comprehensive reactivity profile.

Physicochemical Properties and Drug-Likeness

Predicting the physicochemical properties of a compound is a critical step in assessing its potential as a drug candidate. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to determine the "drug-likeness" of a molecule. While specific experimental data for this compound is sparse, computational tools can provide reliable estimates. For the closely related parent compound, N-(1H-tetrazol-5-yl)benzamide, some computed properties are available and can serve as a baseline for understanding the likely characteristics of its fluorinated analog.

The introduction of a fluorine atom, as in this compound, is known to influence properties such as lipophilicity (log P) and metabolic stability. The fluorine atom can alter the electronic properties of the molecule and may enhance its binding affinity to target proteins.

Below is an interactive table of predicted physicochemical properties for the parent compound, which helps in postulating the properties of its fluorinated derivative.

| Property | Predicted Value for N-(1H-tetrazol-5-yl)benzamide |

| Molecular Weight | 189.17 g/mol |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 83.6 Ų |

This data is for the non-fluorinated parent compound and is computationally generated.

ADMET Prediction

The prediction of a compound's ADMET profile is a crucial component of in silico analysis, helping to identify potential liabilities early in the drug discovery process. Various computational models are available to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

For benzamide derivatives, ADMET prediction is a standard procedure in computational studies. mdpi.com These predictions are based on the molecule's structure and physicochemical properties. For this compound, it would be anticipated that the presence of the polar tetrazole group and the amide linkage would influence its absorption and distribution characteristics. The fluorine atom could potentially block metabolic sites, leading to increased metabolic stability. Predictions would also assess potential for mutagenicity (AMES test) and carcinogenicity. mdpi.com

A summary of typical ADMET properties that would be evaluated for this compound is presented in the table below.

| ADMET Property | Predicted Outcome |

| Human Intestinal Absorption | Good to Moderate |

| Blood-Brain Barrier Penetration | Likely Low |

| CYP450 Inhibition | To be determined |

| AMES Mutagenicity | Likely Non-mutagenic |

| Carcinogenicity | Likely Non-carcinogenic |

These are generalized predictions based on common findings for related heterocyclic compounds and require specific computational models for verification.

Structure Activity Relationship Sar Studies of 2 Fluoro N 1h Tetrazol 5 Yl Benzamide Analogues

Impact of Fluoro Substitution on Molecular Properties and Receptor Interactions

Electronic and Steric Effects of Fluorine on the Benzamide (B126) Core

The introduction of a fluorine atom, particularly at the ortho-position of the benzamide ring, significantly alters the electronic and steric landscape of the molecule. acs.org Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect, which can influence the acidity and basicity of nearby functional groups. sci-hub.stdatapdf.com This electronic perturbation can modulate the binding affinity of the molecule with its target receptor.

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). However, its placement can enforce a specific conformation of the molecule, which may be more favorable for receptor binding. For instance, ortho-fluorine substitution in benzamide and thiobenzamide (B147508) crystals has been shown to suppress disorder without altering the fundamental packing motif, suggesting that fluorine can help lock the molecule into a more defined and potentially more active conformation. acs.org

The electronic effects of fluorine substitution can be quantified using Hammett substituent constants, which describe the inductive (σI) and resonance (σR) effects. Fluorine exhibits a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. sci-hub.st These combined effects can impact the molecule's pKa, lipophilicity, and metabolic stability.

Table 1: Comparison of Atomic Properties

| Property | Hydrogen (H) | Fluorine (F) |

| van der Waals Radius (Å) | 1.20 | 1.47 |

| Electronegativity (Pauling scale) | 2.20 | 3.98 |

This table is based on established chemical data.

Role of Halogen Bonding in Molecular Recognition

Beyond classical steric and electronic effects, the fluorine atom can participate in a specific type of non-covalent interaction known as halogen bonding. researchgate.netnih.gov A halogen bond is formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom in a biological target. acs.org

Significance of the 1H-Tetrazol-5-yl Moiety in Molecular Recognition

The 1H-tetrazol-5-yl moiety is a critical pharmacophore in many drug molecules, including analogues of 2-fluoro-N-(1H-tetrazol-5-yl)benzamide. Its importance stems from its role as a bioisostere for the carboxylic acid group and its ability to participate in various non-covalent interactions.

Bioisosteric Equivalence and Impact on Physicochemical Attributes

The tetrazole ring is widely recognized as a bioisosteric replacement for the carboxylic acid functional group. tandfonline.comnih.gov This is due to their similar pKa values (typically around 5), planar geometry, and ability to act as hydrogen bond donors and acceptors. researchgate.net The tetrazolate anion, being more lipophilic than the corresponding carboxylate, can lead to improved membrane permeability and oral bioavailability. nih.govacs.org

The substitution of a carboxylic acid with a tetrazole can also enhance metabolic stability, as the tetrazole ring is generally resistant to many biological transformations that affect carboxylic acids. tandfonline.comresearchgate.net This bioisosteric replacement has been successfully employed in the development of numerous marketed drugs. tandfonline.com

Table 2: Physicochemical Properties of Carboxylic Acid vs. Tetrazole

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazol-5-yl |

| Acidity (pKa) | ~4-5 | ~4.5-5 |

| Lipophilicity (anion) | Lower | Higher acs.org |

| Metabolic Stability | Susceptible to reduction/conjugation | Generally stable tandfonline.com |

| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor researchgate.net |

This table synthesizes information from multiple sources. tandfonline.comresearchgate.netacs.org

Hydrogen Bonding and Ionic Interactions with Target Macromolecules

The nitrogen-rich tetrazole ring provides multiple opportunities for hydrogen bonding and ionic interactions with biological targets. nih.govacs.org The deprotonated tetrazolate anion can form strong ionic bonds with positively charged residues like arginine and lysine (B10760008) in a receptor's binding pocket. mdpi.org

The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. nih.govacs.org This dense network of potential interactions allows the tetrazole moiety to anchor the ligand firmly within the binding site. nih.gov The spatial arrangement of these interactions is distinct from that of a carboxylic acid, with the tetrazole forming four orthogonal hydrogen bonds in the plane of the ring, which can sometimes lead to different or improved binding profiles compared to its carboxylic acid counterpart. acs.org

Influence of Aromatic Ring Substitutions on Activity Profiles

The activity of this compound analogues can be further modulated by introducing various substituents on the aromatic rings. These substitutions can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and pharmacokinetic properties. mdpi.comresearchgate.net

For instance, in a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, the introduction of different substituents on the phenyl ring led to a range of antiallergic activities. nih.govacs.org A quantitative structure-activity relationship (QSAR) study using a Hansch/Free-Wilson model demonstrated that the physicochemical properties of these substituents were directly correlated with their biological activity. nih.gov

Similarly, in a series of 2-phenoxybenzamides with antiplasmodial activity, substitutions on the anilino partial structure and the diaryl ether moiety significantly impacted their efficacy. mdpi.comresearchgate.net The replacement of a 4-fluorophenoxy substituent with other groups altered the activity, highlighting the importance of the substitution pattern on the aromatic rings. mdpi.com

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the benzamide portion of the molecule play a critical role in modulating biological activity. Studies on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have provided valuable insights into the effects of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on their potency as G protein-coupled receptor-35 (GPR35) agonists. nih.govnih.gov

In one study, various substituents were placed at the para-position of the benzamide ring on a parent structure, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide. The results demonstrated a clear trend in activity. lookchem.com The introduction of a methoxy (B1213986) group (-OCH₃), a strong electron-donating group, resulted in the highest potency. lookchem.com Halogens, which are electron-withdrawing, also conferred significant activity, with fluorine providing slightly better potency than chlorine. lookchem.com In contrast, a methyl group (-CH₃), which is weakly electron-donating, led to a noticeable decrease in activity, and the strongly electron-withdrawing trifluoromethyl group (-CF₃) resulted in the lowest potency in this series. lookchem.com

This suggests that the electronic influence on the benzamide ring is nuanced. While a potent electron-donating group like methoxy is highly favorable, moderately electron-withdrawing halogens are also well-tolerated. lookchem.com However, strongly deactivating groups like trifluoromethyl appear to be detrimental to the compound's activity. lookchem.com Another analogue, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, which combines the favorable 4-methoxy group with a 2-fluoro substituent, showed the highest potency of all tested compounds, highlighting the positive contribution of these features. nih.govnih.gov

The following table summarizes the SAR findings for substitutions at the para-position (R¹) and ortho-position (R²) of the benzamide ring for N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide analogues, with activity measured as EC₅₀ values for GPR35 agonism. lookchem.com

| Compound ID | R² | R¹ (para-substituent) | Substituent Type | EC₅₀ (µM) |

| 45 | H | -CH₃ | Weakly Electron-Donating | 1.33 |

| 48 | H | -Cl | Electron-Withdrawing | 0.52 |

| 52 | H | -F | Electron-Withdrawing | 0.45 |

| 54 | H | -CF₃ | Strongly Electron-Withdrawing | 3.65 |

| 56 | H | -OCH₃ | Strongly Electron-Donating | 0.059 |

| 63 | -F | -OCH₃ | Electron-Withdrawing & Donating | 0.041 |

Conformational Flexibility and Rotational Barriers in the Amide Linkage

The three-dimensional shape of a molecule, or its conformation, is crucial for its interaction with biological targets. For this compound and its analogues, conformational flexibility is largely dictated by rotation around the single bonds, particularly the amide linkage (Ar-C(O)-NH-).

The amide C-N bond is known to have a significant partial double-bond character due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) group. nih.govazom.com This electronic feature restricts free rotation around the C-N bond, leading to a substantial rotational barrier. nih.govnih.gov The energy required to overcome this barrier typically falls in the range of 15-25 kcal/mol for amides. nih.gov This restricted rotation means that amides can exist as distinct syn- and anti-conformers (also known as rotamers), which can interconvert at a rate that is often slow enough to be observed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govazom.com

Conformational analysis of similar 2,6-difluorobenzamide (B103285) scaffolds has shown that the lowest energy conformations are non-planar, with the amide group twisted by approximately 27° relative to the aromatic ring. nih.gov This twisting disrupts the conjugation between the ring and the carbonyl group but relieves steric strain. Therefore, the 2-fluoro substituent in the target compound is expected to act as a conformational control element, favoring a non-planar ground state. This has important implications for how the molecule presents its key binding features, such as hydrogen bond donors and acceptors, to its biological target. nih.gov The precise rotational barriers and preferred dihedral angles for this compound would be determined by the interplay between the electronic effects of resonance and the steric effects of the ortho-fluoro substituent. These parameters can be precisely measured using experimental methods like variable temperature NMR or calculated using computational techniques like Density Functional Theory (DFT). nih.govmdpi.com

Mechanistic Aspects of Chemical Reactivity and Interactions

Investigation of Reaction Kinetics and ThermodynamicsNo studies detailing the reaction kinetics or thermodynamic parameters for reactions involving 2-fluoro-N-(1H-tetrazol-5-yl)benzamide were found.

Due to the absence of specific data for "this compound," it is not possible to provide a thorough and informative article that strictly adheres to the provided outline and focuses solely on the requested topics for this compound.

Advanced Research Directions and Broader Chemical Applications

Exploration in Receptor Interaction Investigations

The primary focus of research on 2-fluoro-N-(1H-tetrazol-5-yl)benzamide and its derivatives has been their interaction with G protein-coupled receptors (GPCRs), a large family of receptors that play a crucial role in various physiological processes.

Studies on G Protein-Coupled Receptor (GPCR) Modulation by Analogues

A significant body of research has been dedicated to the synthesis and evaluation of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent agonists for the G protein-coupled receptor 35 (GPR35). GPR35 has emerged as a potential therapeutic target for a variety of conditions, including pain, inflammatory diseases, and metabolic disorders.

In one key study, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were designed and synthesized. Their agonistic activities against GPR35 were then characterized using a dynamic mass redistribution (DMR) assay. The research found that the introduction of a 1H-tetrazol-5-yl group significantly enhanced the potency of these compounds as GPR35 agonists. Specifically, an analogue of the target compound, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, displayed high agonistic potency with an EC50 of 0.041 μM. This suggests that the 2-fluoro substitution on the benzamide (B126) ring contributes positively to the compound's activity at the GPR35 receptor. The agonistic activity of these compounds was confirmed to be specific to GPR35 activation.

The following table summarizes the agonistic potency of selected N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives against GPR35.

| Compound Name | EC50 (μM) |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 |

EC50 represents the concentration of a compound that gives a half-maximal response.

Research into Orphan Receptor Ligands

GPR35 was initially identified as an orphan receptor, meaning its endogenous ligand was unknown. The discovery of potent synthetic agonists, such as the derivatives of this compound, is a crucial step in "de-orphanizing" this receptor and understanding its physiological functions. These synthetic ligands serve as valuable tools to probe the receptor's role in health and disease.

The development of these benzamide derivatives as GPR35 agonists provides a chemical scaffold for the design of further ligands with improved potency and selectivity. This is vital for elucidating the therapeutic potential of targeting GPR35. While endogenous ligands for GPR35, such as kynurenic acid, have been identified, they often exhibit low potency. The synthetic agonists, including the fluorinated benzamide derivatives, offer a significant improvement in potency, making them more suitable for detailed pharmacological studies.

Chemical System Modulation Studies

While direct research on the effects of this compound on specific chemical systems is limited, the known roles of its target receptor, GPR35, provide insights into its potential modulatory effects.

Investigations into Neurotransmitter System Interactions

GPR35 is expressed in the central nervous system, and its activation has been linked to neuroprotective effects. patsnap.com Agonism of GPR35 has been associated with a significant reduction in nociceptive pain, suggesting a role in modulating pain signaling pathways. nih.gov Furthermore, GPR35 activation has been shown to inhibit synaptic transmission. nih.gov Given that analogues of this compound are potent GPR35 agonists, it is plausible that they could interact with and modulate neurotransmitter systems involved in pain and synaptic plasticity. However, specific studies investigating the direct effects of this compound on neurotransmitter systems are currently lacking.

Studies on Cardiovascular System Effects and Vasodilatory Potential

The GPR35 receptor has been implicated in cardiovascular function. ahajournals.orgnih.gov Studies have shown that GPR35 is involved in the regulation of endothelial cell function and blood pressure. ahajournals.org Genetic inhibition of GPR35 in endothelial cells has been shown to promote cell proliferation, migration, and tube formation, and to improve endothelium-dependent vasodilation. ahajournals.org Conversely, GPR35 activation has been linked to increased migration and proliferation of vascular smooth muscle cells. nih.gov As potent GPR35 agonists, this compound and its analogues could potentially influence these cardiovascular processes. However, direct experimental evidence of the cardiovascular effects and vasodilatory potential of this specific compound is not yet available.

Applications in Agrochemical Research

The tetrazole and benzamide chemical motifs are present in various compounds developed for agricultural applications. google.comnih.govgoogle.com Tetrazole derivatives, in a broader context, have been explored for their potential use as plant growth regulators, herbicides, and fungicides. nih.gov

While there is no direct evidence from the searched literature of "this compound" being investigated for agrochemical purposes, related chemical structures have been patented for such uses. For instance, a patent describes the use of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide for controlling unwanted plants. nih.gov Another patent discloses N-(tetrazol-5-yl)-benzamide compounds as herbicides. google.com These examples highlight the potential for this class of compounds in agrochemical research, although specific studies on the 2-fluoro analogue are needed to determine its activity and utility in this field.

Herbicidal Activity of Benzamide-Tetrazole Analogues

The structural motif of combined benzamide and tetrazole rings is a subject of interest in agrochemical research. thieme-connect.com Tetrazole derivatives are noted for their applications in agriculture as herbicides and plant growth regulators. thieme-connect.com The herbicidal potential of compounds structurally related to this compound is an active area of investigation. For instance, various pyrazole (B372694) amide derivatives have been synthesized and tested as potential transketolase (TK) inhibitors, a key enzyme in plant photosynthesis. nih.gov Certain synthesized compounds demonstrated significant root inhibition against weed species like Digitaria sanguinalis, Amaranthus retroflexus, and Setaria viridis, with some showing over 80% inhibition in foliar spray tests at dosages of 150 grams of active ingredient per hectare. nih.gov This line of research suggests that the benzamide-tetrazole scaffold could be a promising framework for developing new herbicidal agents by targeting essential plant metabolic pathways. nih.gov

Material Science and Surface Chemistry Investigations

Corrosion Inhibition Studies

In the field of material science, tetrazole and benzamide derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosive process. nih.govrsc.org This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the tetrazole ring) and π-electrons in the aromatic systems, which act as active centers for interaction with the metal surface. nih.gov

Studies on analogous compounds, such as N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), have demonstrated high inhibition efficiencies. nih.govacs.org Electrochemical analyses, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate these inhibitors. nih.govacs.org Research has shown that such compounds can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govrsc.org The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface through both physical and chemical interactions. nih.gov Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further elucidate the interaction between the inhibitor molecules and the metal surface, confirming the formation of a stable, protective layer. nih.gov

Below is a table summarizing the corrosion inhibition performance of representative benzamide and tetrazole derivatives on steel in acidic media.

| Compound | Metal | Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |

| MPAPB | C38 Steel | 1 M HCl | 1 x 10⁻³ | 90.2 | nih.gov |

| Irbesartan | Carbon Steel | 1.0 M HCl | Optimal | 94.0 | |

| MA-0940 | Carbon Steel | 1 M HCl | 18 x 10⁻⁶ | 95.0 | rsc.org |

Antioxidant Chemical Activity Assessment

The investigation of antioxidant properties is crucial for identifying compounds that can mitigate oxidative stress. nih.gov Derivatives of benzamide and other nitrogen-containing heterocyclic compounds, such as imidazobenzimidazoles and triazoles, have been evaluated for their potential as antioxidants. nih.govrrpharmacology.ru The antioxidant capacity is often assessed using in vitro assays like the 2,2'-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging method and inhibition of lipid peroxidation. nih.govrrpharmacology.ruresearchgate.net

Research on structurally related molecules indicates that the presence and position of certain functional groups, such as fluorine atoms, can significantly influence antioxidant activity. nih.gov For example, in a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, compounds containing one or two fluorine atoms on the aryl ring demonstrated enhanced radical scavenging capabilities compared to their non-fluorinated counterparts. nih.gov This suggests that the fluoro-substituent in this compound may contribute positively to its antioxidant profile. Studies on other heterocyclic systems have also shown promising results, with some compounds exhibiting lipid peroxidation inhibitory activity comparable to standard antioxidants like dibunol. rrpharmacology.ru

The table below presents data on the antioxidant activity of some relevant heterocyclic compounds.

| Compound Class/Name | Assay | Concentration | Activity/Inhibition (%) | Reference |

| N-benzyl-triazole oxide (10b) | DPPH Scavenging | 100 µM | >64.5 | nih.gov |

| N-benzyl-triazole oxide (10c) | DPPH Scavenging | 100 µM | >64.5 | nih.gov |

| 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles | Lipid Peroxidation | Not Specified | Comparable to Dibunol | rrpharmacology.ru |

General Applicability as Versatile Synthetic Intermediates

The tetrazole moiety is a highly valuable functional group in organic synthesis, serving as a versatile building block for more complex molecules. thieme-connect.com 5-Substituted 1H-tetrazoles are particularly important in medicinal chemistry, where they are frequently used as a bioisosteric replacement for the carboxylic acid group, due to their similar pKa values and physicochemical properties. thieme-connect.com This bioisosterism is exploited in the design of numerous clinical drugs. thieme-connect.com

The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through the [3+2] cycloaddition of an azide (B81097) with a nitrile. thieme-connect.com The resulting tetrazole ring can then be used as an intermediate in the synthesis of a wide array of compounds, including agrochemicals and pharmaceuticals. thieme-connect.comnih.gov The benzamide portion of the molecule also offers a reactive site for further chemical transformations. The combination of the stable, electron-rich tetrazole ring and the reactive benzamide functionality makes compounds like this compound valuable intermediates for constructing diverse and complex molecular architectures.

Q & A

Q. How do steric effects from fluorine substituents influence molecular packing in crystal structures?

- Case Study : In , ortho-fluoro groups induce torsional angles of 15–20° between benzamide and thiazole rings, reducing π-π stacking. Compare with non-fluorinated analogs (e.g., ) showing tighter packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.